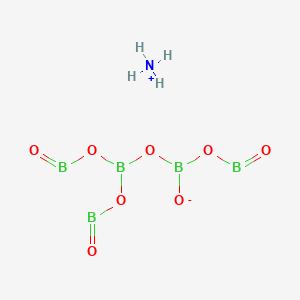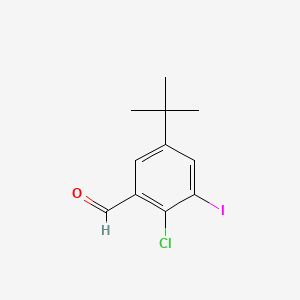![molecular formula C10H7N2O4- B14768639 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and methyl ester functional groups. It is widely used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated by reacting pyridine derivatives with suitable reagents to form the pyrrolo-pyridine core. The carboxylic acid and methyl ester groups are then introduced through subsequent reactions .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo core but differ in their nitrogen atom positions and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H7N2O4- |
|---|---|
Molecular Weight |
219.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
GWGITNPFMIFYGH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


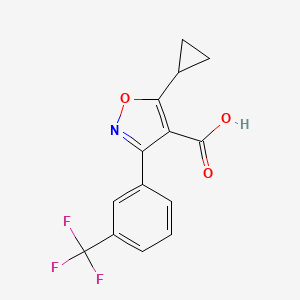
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
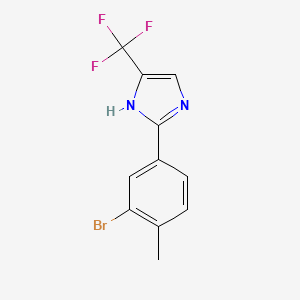
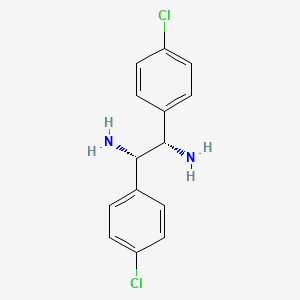
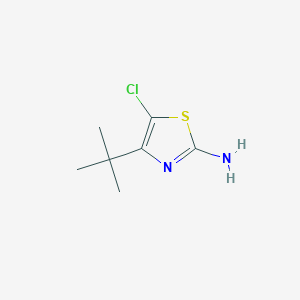


![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)

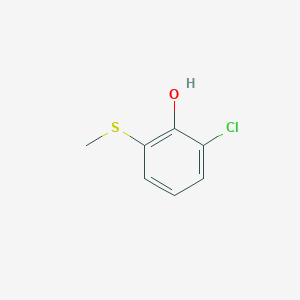
![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)

